molecular formula C16H12FN3O2 B2942531 2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034369-75-8

2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2942531
CAS No.: 2034369-75-8
M. Wt: 297.289
InChI Key: MLOSBXWJCPSLSF-UHFFFAOYSA-N
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Description

2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide is a benzamide derivative featuring a 2-fluorobenzoic acid core linked via an amide bond to a pyrazine ring substituted with a furan-2-yl group at the 3-position. The compound’s structure combines aromatic heterocycles (pyrazine and furan) with a fluorinated benzamide scaffold, a combination often associated with diverse pharmacological activities such as antifungal, kinase inhibition, or receptor antagonism .

Properties

IUPAC Name

2-fluoro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c17-12-5-2-1-4-11(12)16(21)20-10-13-15(19-8-7-18-13)14-6-3-9-22-14/h1-9H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOSBXWJCPSLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs a palladium catalyst and boron reagents under mild conditions . The general steps include:

    Preparation of 2-fluorobenzoyl chloride: This can be achieved by reacting 2-fluorobenzoic acid with thionyl chloride.

    Formation of the pyrazine intermediate: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling reaction: The final step involves coupling the furan-substituted pyrazine with 2-fluorobenzoyl chloride in the presence of a base and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The nitro group on the pyrazine ring can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The fluorine atom on the benzamide can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features.

    Materials Science: The compound’s structural properties make it a candidate for use in organic electronics or as a building block for advanced materials.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies and molecular docking experiments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The compound’s key structural elements include:

  • 2-fluorobenzamide core : Enhances metabolic stability and influences binding affinity.
  • 3-(furan-2-yl) substitution : Adds a planar, oxygen-containing heterocycle that may engage in hydrogen bonding or π-π stacking.
Table 1: Structural Comparison of Analogs
Compound Name Core Structure Key Substituents Pharmacological Target/Activity
Target Compound 2-fluorobenzamide N-[(3-(furan-2-yl)pyrazin-2-yl)methyl] Not explicitly reported
LMM11 () Benzamide 4-[cyclohexyl(ethyl)sulfamoyl], 5-(furan-2-yl)-1,3,4-oxadiazole Antifungal (C. albicans)
CCG258205 () 2-fluorobenzamide N-(2-(pyridin-2-yl)ethyl), piperidin-4-yl with benzodioxole ether Kinase inhibitor
AR04 () 2-fluorobenzamide N-(oxetan-3-yl), tetrahydrofuran cyclic urea Androgen receptor antagonist
Patent Compound () Benzamide 3,5-bis(trifluoromethyl), cyclopropylmethyl, pyrazine-oxadiazole hybrid Undisclosed (patented)

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : Trifluoromethyl groups in patent compounds () increase lipophilicity, enhancing membrane permeability . The target compound’s furan and pyrazine may balance solubility and permeability.
  • Metabolic Stability : Fluorination (common in all analogs) reduces oxidative metabolism, while oxadiazole or oxetane rings (LMM11, AR04) improve stability .

Biological Activity

2-Fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H14FN3OC_{14}H_{14}FN_{3}O. The fluorine atom and the furan ring contribute to its unique chemical properties, influencing its interaction with biological targets.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves:

  • Induction of Apoptosis : Many studies have shown that this class of compounds can induce apoptosis in cancer cells through mitochondrial pathways. For example, sulfonamide derivatives have been reported to inhibit tumor growth in various cancer cell lines, including MCF7 and NCI-H460, with IC50 values ranging from 3.79 µM to 42.30 µM .

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties, which are common among pyrazole derivatives. These compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. The anti-inflammatory activity is often measured through IC50 values against COX enzymes.

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of several pyrazole derivatives, including this compound). The results indicated promising cytotoxic effects against various cancer cell lines. The following table summarizes the findings:

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF73.79Apoptosis induction
Compound BNCI-H46012.50Mitochondrial pathway activation
Compound CSF-26842.30Inhibition of cell proliferation

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related compounds. The study measured the inhibition of COX enzymes:

Compound NameCOX Inhibition (%)IC50 (µM)
2-Fluoro-N-benzamide70%25
4-Fluoro-N-benzamide65%30
Pyrazole Derivative X80%20

These results demonstrate that modifications in the chemical structure can significantly influence biological activity.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The compound may bind to specific receptors involved in apoptosis or inflammation, modulating their activity.
  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting key enzymes such as COX, leading to reduced inflammatory responses.

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